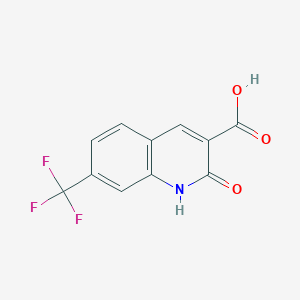

2-Oxo-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)6-2-1-5-3-7(10(17)18)9(16)15-8(5)4-6/h1-4H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTYQZQYACRKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation using trifluoromethylbenzene and a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 2-position keto group, leading to the formation of quinoline-2,3-dione derivatives.

Reduction: Reduction of the keto group can yield 2-hydroxy-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline-2,3-dione derivatives.

Reduction: 2-Hydroxy-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound possesses a quinoline core, with specific functional groups that enhance its reactivity and biological activity. The trifluoromethyl group at the 7-position significantly alters its electronic properties, making it a valuable candidate for various applications.

Medicinal Chemistry

2-Oxo-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid is being investigated for its potential as a pharmacophore in developing various therapeutic agents:

- Antimicrobial Agents : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for new antibiotics.

- Antiviral Agents : Its structural similarity to known antiviral compounds positions it as a potential lead in antiviral drug development.

- Anticancer Agents : The compound's ability to interfere with specific biological pathways may provide a foundation for anticancer therapies targeting tumor cells.

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

- Organic Semiconductors : Its electronic characteristics allow for its use in organic semiconductor materials, which are essential for developing flexible electronics.

- Light Emitting Diodes (LEDs) : The compound's photophysical properties can be harnessed in the design of efficient light-emitting devices.

Biological Studies

In biological research, this compound serves as an important probe:

- Enzyme Interaction Studies : Due to its structural resemblance to biologically active quinolines, it is utilized to study enzyme-substrate interactions and receptor binding mechanisms.

Uniqueness of this compound

This compound's combination of functional groups confers distinct electronic and steric properties that enhance its utility in designing compounds with specific biological activities and material properties.

Mechanism of Action

The mechanism of action of 2-Oxo-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid depends on its application:

Pharmacological Effects: It may inhibit specific enzymes or receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells.

Material Science: Its electronic properties are utilized in the formation of conductive pathways in organic electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Oxo-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid with structurally related quinoline derivatives:

Structural and Functional Analysis:

Substituent Effects :

- The trifluoromethyl group at position 7 in the target compound increases lipophilicity (logP) compared to the unsubstituted parent compound (compound 4). This substitution may enhance membrane permeability and target binding in hydrophobic pockets, as seen in fluorinated drug analogs .

- Methoxy and butyloxy groups (compound 5) introduce steric bulk and moderate polarity, which could improve aqueous solubility but reduce metabolic resistance compared to -CF₃. Alkoxy groups are prone to oxidative metabolism, whereas -CF₃ resists degradation .

This positional change may reduce overlap with biological targets optimized for 2-oxo derivatives, as seen in kinase inhibitors where ketone positioning is critical .

Biological Activity: The parent compound (compound 4) and its derivatives (e.g., compounds 7b,c and 8a–c) exhibit potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ values comparable to doxorubicin) . The trifluoromethyl analog is hypothesized to enhance potency by improving target affinity or prolonging half-life. 4-Oxo derivatives (e.g., compound 74 in ) are less explored in oncology but have shown promise in antimicrobial contexts, highlighting the pharmacophoric versatility of quinoline scaffolds .

Physicochemical Properties:

| Property | Target Compound | Compound 4 (Parent) | Compound 5 (Methoxy/Butyloxy) |

|---|---|---|---|

| logP (Predicted) | ~2.8 (highly lipophilic) | ~1.5 | ~2.0 |

| Solubility (aq.) | Low (due to -CF₃) | Moderate | Moderate (alkoxy enhances) |

| Metabolic Stability | High (resistant to oxidation) | Moderate | Low (alkoxy vulnerable) |

Research Findings and Implications

- Anticancer Potential: The trifluoromethyl group’s electron-withdrawing nature may stabilize charge-transfer interactions with DNA topoisomerases or kinase active sites, analogous to camptothecin derivatives. This hypothesis aligns with the enhanced activity of fluorinated quinoline analogs in preclinical models .

- Synthetic Feasibility : The synthesis of compound 5 () demonstrates the feasibility of introducing diverse substituents at positions 7 and 8, suggesting routes to optimize the target compound’s properties further.

- Limitations : Lack of direct biological data for the trifluoromethyl variant necessitates further in vitro/in vivo studies to validate inferred advantages.

Biological Activity

2-Oxo-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid (chemical formula: CHFNO) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 257.17 g/mol

- SMILES Notation : C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=C2)C(=O)O

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer properties. The compound has shown significant effects against various cancer cell lines, particularly the MCF-7 breast cancer cell line.

Anticancer Activity

Research indicates that derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibit strong anticancer activity. In a study conducted using the MTT assay on MCF-7 cells, several synthesized compounds derived from this class demonstrated potent cytotoxic effects when compared to standard chemotherapeutic agents like Doxorubicin (Dox) .

| Compound | IC50 (µM) | Comparison to Dox |

|---|---|---|

| 7b | 10.5 | Stronger |

| 8a | 12.0 | Comparable |

| Dox | 15.0 | Reference |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the following pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.

- Induction of Apoptosis : It may activate intrinsic apoptotic pathways leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to cell death.

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of quinoline carboxylic acids found that specific modifications enhanced their anticancer efficacy significantly .

Study Highlights:

- Synthesis Method : Compounds were synthesized via hydrolysis and cyclization reactions.

- Cell Line Used : MCF-7 breast cancer cells.

- Results : Several derivatives showed IC50 values lower than that of Dox, indicating higher potency.

Q & A

Q. What strategies mitigate low yields in large-scale amidation reactions?

- Methodological Answer :

- Coupling agent optimization : Replace DCC with EDCI/HOBt to reduce racemization .

- Solvent screening : Use DMF for polar amines or THF for bulky substrates to improve solubility.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, achieving >80% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.